4-(Cyclopentyloxy)-3-ethoxybenzaldehyde
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Overview
Description
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a cyclopentyloxy group and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde typically involves the introduction of the cyclopentyloxy and ethoxy groups onto a benzaldehyde precursor. One common method involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.
Reduction: 4-(Cyclopentyloxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the cyclopentyloxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(Cyclopentyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Cyclopentyloxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is unique due to the combination of the cyclopentyloxy and ethoxy groups attached to the benzaldehyde core. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVFXCBGLZFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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